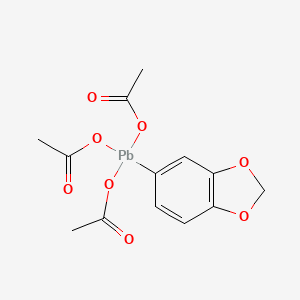
Tris(acetyloxy)(2H-1,3-benzodioxol-5-yl)plumbane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(acetyloxy)(2H-1,3-benzodioxol-5-yl)plumbane is a chemical compound that belongs to the class of organolead compounds It is characterized by the presence of three acetyloxy groups and a 2H-1,3-benzodioxol-5-yl group attached to a lead atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(acetyloxy)(2H-1,3-benzodioxol-5-yl)plumbane typically involves the reaction of lead acetate with 2H-1,3-benzodioxol-5-yl acetic acid in the presence of acetic anhydride. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated purification systems ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Tris(acetyloxy)(2H-1,3-benzodioxol-5-yl)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead dioxide and other oxidation products.
Reduction: Reduction reactions can convert the lead center to lower oxidation states.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Lead dioxide and acetic acid.
Reduction: Lead(II) compounds and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tris(acetyloxy)(2H-1,3-benzodioxol-5-yl)plumbane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other organolead compounds.
Mechanism of Action
The mechanism of action of Tris(acetyloxy)(2H-1,3-benzodioxol-5-yl)plumbane involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may modulate the activity of target proteins. The lead center can also coordinate with various ligands, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Tris(acetoxy)plumbane: Similar structure but lacks the 2H-1,3-benzodioxol-5-yl group.
Tris(benzyloxy)plumbane: Contains benzyloxy groups instead of acetyloxy groups.
Tris(methoxy)plumbane: Contains methoxy groups instead of acetyloxy groups.
Uniqueness
Tris(acetyloxy)(2H-1,3-benzodioxol-5-yl)plumbane is unique due to the presence of the 2H-1,3-benzodioxol-5-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
124010-46-4 |
|---|---|
Molecular Formula |
C13H14O8Pb |
Molecular Weight |
505 g/mol |
IUPAC Name |
[diacetyloxy(1,3-benzodioxol-5-yl)plumbyl] acetate |
InChI |
InChI=1S/C7H5O2.3C2H4O2.Pb/c1-2-4-7-6(3-1)8-5-9-7;3*1-2(3)4;/h1,3-4H,5H2;3*1H3,(H,3,4);/q;;;;+3/p-3 |
InChI Key |
SDXVWSASRDLSHD-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)O[Pb](C1=CC2=C(C=C1)OCO2)(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine](/img/structure/B14295439.png)
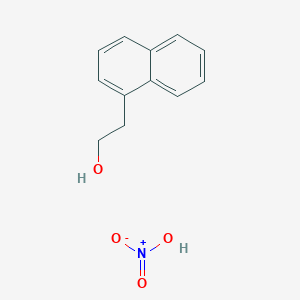
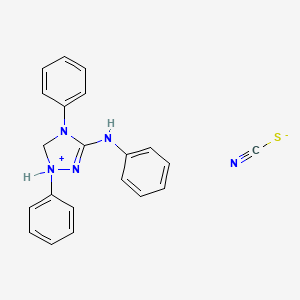
![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
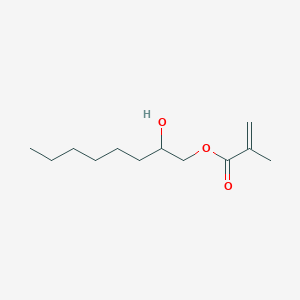
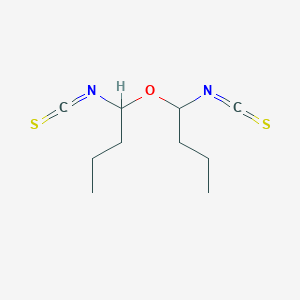
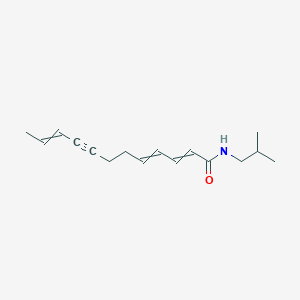
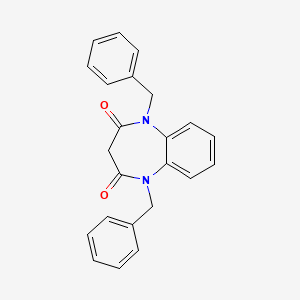

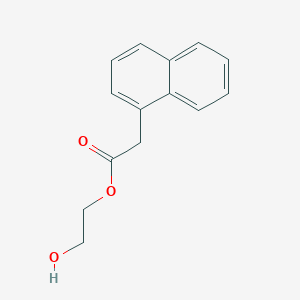
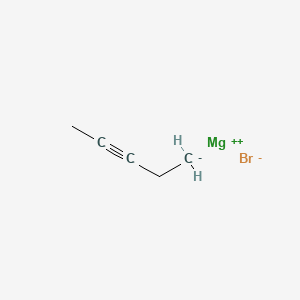
![N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide](/img/structure/B14295513.png)


